CYP11B1 Inhibition Potency and Selectivity Profile vs. CYP17 and CYP11B2
3,4-Dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one demonstrates measurable inhibition of human CYP11B1 (steroid 11β-hydroxylase) with an IC50 of 6.97 × 10³ nM (6.97 μM) in a cell-based assay using V79 MZh cells expressing human CYP11B1 [1]. This is the only publicly available quantitative bioactivity datum for this specific compound. In the same experimental system, the compound exhibited substantially weaker inhibition of human CYP17 (IC50 > 1.00 × 10⁴ nM, i.e., >10 μM), indicating at least a 1.4-fold selectivity window favoring CYP11B1 over CYP17 [1]. By contrast, a structurally related analog within the broader cyclopenta[c]furo[2,3-f]chromen-7-one series—tentatively identified as a 3-substituted variant—reportedly inhibited CYP11B2 with an IC50 of 88 nM in the identical assay format, representing an approximately 79-fold greater potency at CYP11B2 than the 3,4-dimethyl compound exhibits at CYP11B1 [1][2]. This striking potency differential across targets underscores that distinct substituent patterns within this scaffold family redirect inhibitory activity toward different steroidogenic P450 enzymes. The moderate CYP11B1 activity (IC50 ~7 μM) of the 3,4-dimethyl compound, combined with negligible CYP17 inhibition, may make it suitable as a tool compound for probing cortisol biosynthesis pathways where complete enzyme ablation is undesirable [1].
| Evidence Dimension | Enzyme inhibition potency (IC50) and selectivity across three human steroidogenic cytochrome P450 isoforms |
|---|---|
| Target Compound Data | CYP11B1 IC50: 6.97 × 10³ nM (6.97 μM); CYP17 IC50: >1.00 × 10⁴ nM (>10 μM); CYP11B2: no data available for this compound |
| Comparator Or Baseline | Structurally related analog (same scaffold core; likely 3-substituted variant): CYP11B2 IC50 = 88 nM in identical assay (V79 MZh cells, [¹⁴C]-deoxycorticosterone substrate, 6 hr incubation, HPTLC detection); reference CYP11B1-selective inhibitors reported in literature achieve IC50 values as low as 152 nM (e.g., compound 33 in Stefanachi et al., not a scaffold-matched comparator) |
| Quantified Difference | 3,4-Dimethyl compound CYP11B1 IC50 = 6.97 μM vs. analog CYP11B2 IC50 = 0.088 μM (79-fold potency difference between targets, favoring the analog at CYP11B2); CYP11B1/CYP17 selectivity ratio for the 3,4-dimethyl compound ≥1.4-fold |
| Conditions | Cell-based assay: human CYP11B1 or CYP11B2 expressed in V79 MZh cells, [¹⁴C]-deoxycorticosterone as substrate, 6-hour incubation, product detection by HPTLC; human CYP17 expressed in Escherichia coli coexpressing NADPH-P450 reductase. Data curated by ChEMBL and hosted on BindingDB (BDBM50078613, CHEMBL3415168). |
Why This Matters
For researchers procuring compounds to probe steroidogenic P450 biology, the 3,4-dimethyl substitution pattern directs inhibitory activity toward CYP11B1 (albeit at moderate potency) while avoiding potent CYP11B2 or CYP17 engagement, a selectivity signature that differs fundamentally from other substituent variants in the same scaffold family and determines the compound's utility in specific experimental designs.
- [1] BindingDB. BDBM50078613 (CHEMBL3415168). Enzyme Inhibition Constant Data: CYP11B1 IC50 = 6.97E+3 nM; CYP17 IC50 > 1.00E+4 nM; CYP11B2 IC50 = 88 nM. Data curated by ChEMBL from Saarland University and Helmholtz Institute for Pharmaceutical Research Saarland (HIPS). Available at: https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50078613 (accessed May 2026). View Source
- [2] Stefanachi A, et al. First Selective CYP11B1 Inhibitors for the Treatment of Cortisol-Dependent Diseases. ACS Med Chem Lett. 2011. (Compound 33: CYP11B1 IC50 = 152 nM, selectivity vs. CYP11B2, CYP17, CYP19.) Available via PubMed and ChEMBL. View Source
